2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features both benzothiazole and thiazole rings These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and thiazole intermediates:
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Synthesis of Benzothiazole Intermediate
Starting Material: 2-aminothiophenol
Reagent: Carbon disulfide (CS₂) and an oxidizing agent such as hydrogen peroxide (H₂O₂)
Conditions: Reflux in ethanol
Product: 2-mercaptobenzothiazole
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Synthesis of Thiazole Intermediate
Starting Material: 4-phenylthioamide
Reagent: Bromine (Br₂) in acetic acid
Conditions: Room temperature
Product: 4-phenyl-1,3-thiazole
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Coupling Reaction
Starting Materials: 2-mercaptobenzothiazole and 4-phenyl-1,3-thiazole
Reagent: Chloroacetyl chloride
Conditions: Base such as triethylamine (TEA) in dichloromethane (DCM)
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂)
Conditions: Aqueous or organic solvents
Products: Sulfoxides or sulfones
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Reduction
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Conditions: Anhydrous solvents
Products: Reduced thiazole or benzothiazole derivatives
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS)
Conditions: Organic solvents
Products: Halogenated derivatives
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Solvents: Ethanol, dichloromethane, acetic acid
Catalysts: Acid or base catalysts depending on the reaction
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities. The presence of both benzothiazole and thiazole rings contributes to its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to inhibit certain enzymes and interact with DNA makes it a potential candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. These include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
4-Phenyl-1,3-thiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole Derivatives: Widely studied for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide apart is the combination of both benzothiazole and thiazole rings in a single molecule. This dual presence enhances its biological activity and broadens its range of potential applications. Its unique structure allows for interactions with multiple biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C18H13N3OS3 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13N3OS3/c22-16(11-24-18-20-13-8-4-5-9-15(13)25-18)21-17-19-14(10-23-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21,22) |
InChI Key |
KNMWJJNIILPPKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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